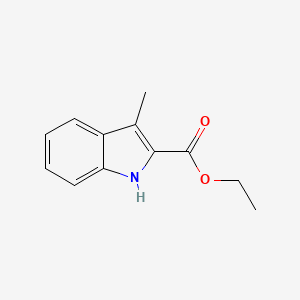

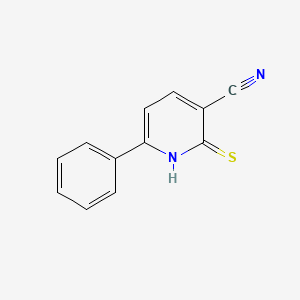

6-苯基-2-硫代吡啶-3-腈

描述

Synthesis Analysis

Research has led to the development of efficient synthetic routes for producing 6-Phenyl-2-sulfanylpyridine-3-carbonitrile and its derivatives. One notable method involves the tandem Michael addition/imino-nitrile cyclization, which yields various substituted pyridine-3-carbonitriles (Heng-Shan Dong et al., 2010). Additionally, a one-step synthesis approach has been developed for 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, highlighting the compound's versatility and the interest in its varied pharmaceutical applications (A. Grigor’ev et al., 2015).

Molecular Structure Analysis

The molecular structure of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives has been extensively studied using various spectroscopic techniques. Spectroscopic investigation (FT-IR and FT-Raman) along with computational methods like DFT has provided insights into the compound's equilibrium geometry, vibrational wavenumbers, and molecular docking results, suggesting inhibitory activity against specific targets (N. Z. Alzoman et al., 2015).

Chemical Reactions and Properties

6-Phenyl-2-sulfanylpyridine-3-carbonitrile participates in a variety of chemical reactions, enabling the synthesis of biologically active compounds. For example, its reaction with thiols in DMSO has been utilized to produce novel compounds with wide-ranging applications, including pharmaceuticals and materials science (A. Grigor’ev et al., 2015).

Physical Properties Analysis

Studies on the physical properties of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives include investigations into their solvation effects, which are crucial for understanding their behavior in various solvents. Theoretical and experimental analyses provide insights into the electronic structure, charge distribution, and non-linear optical properties of these compounds, highlighting their potential utility in materials science (M. Abdel-Latif et al., 2020).

Chemical Properties Analysis

The chemical properties of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives have been explored through various spectroscopic and computational studies. These investigations reveal the compound's reactivity, electron density distribution, and potential as a precursor for further chemical modifications. The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their relevance in drug discovery and development (N. Z. Alzoman et al., 2015).

科学研究应用

结构表征和抑制潜力

6-苯基-2-硫代吡啶-3-腈衍生物的结构特征和作为二氢叶酸还原酶抑制剂的潜力被探索。X 射线衍射分析表明这些化合物采用 L 形构象,分子对接模拟评估了它们对人二氢叶酸还原酶 (DHFR) 酶的抑制潜力,表明它们在化学治疗应用中的潜力 (Al-Wahaibi 等,2021).

合成和药用

新型 4-酰基-2-氨基-6-硫代吡啶-3,5-二腈的合成已经开发,突出了它们在制药、生物和医药领域的意义。这些化合物因其潜在的治疗应用而被认为是“特权支架” (Grigor’ev 等,2015).

光谱分析和化学治疗潜力

使用 FT-IR 和 FT-拉曼技术对类似衍生物 2-[(4-氯苄基)硫代]-4-(2-甲基丙基)-6-(苯基硫代)-嘧啶-5-腈进行了光谱研究。分子对接结果表明,这些化合物可能对 GPb 表现出抑制活性,并可能充当潜在的抗糖尿病化合物,突出了它们在化学治疗应用中的潜力 (Alzoman 等,2015).

安全和危害

属性

IUPAC Name |

6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUANYPYIQLJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354889 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92126-72-2 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)